3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
Overview
Description
The compound “3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole ring which is a common structure in many natural products and pharmaceuticals . The naphthalene moiety is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, FT-IR spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid groups might undergo reactions such as esterification or amide formation. The naphthalene and indole rings might participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of polar carboxylic acid groups might increase its solubility in polar solvents .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of fluoro-naphthoic acids, including the structural relatives of 3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid, showcases the complexity and versatility of these compounds. Aryl carboxamides, like fluoro-naphthoic acids, are fundamental units in various biologically active compounds. The detailed synthesis of mono- and difluorinated naphthoic acids, including methods to obtain 5-fluoro derivatives through electrophilic fluorination, highlights the intricate chemistry involved in producing these compounds with potential pharmaceutical applications (Tagat et al., 2002).
Fluorescent Properties for Biological Labeling
Fluorophores derived from naphthalene and indole structures are designed for labeling oligonucleotides, indicating their utility in biological studies and research. The synthesis of novel fluorophores, such as 2-(4-Carboxymethyl-naphthalene-1-carbonyl)-benzoic acid and related compounds, demonstrates their significant fluorescence signals, making them suitable for UV-visible region studies. These properties suggest potential applications in imaging and tracking biological molecules in various research contexts (Singh & Singh, 2008).
Biochemical Sensing and Imaging
Compounds with structures similar to this compound have been explored for their selective and sensitive detection capabilities in biochemical sensing. A fluorescent sensor based on a pyrazole carbohydrazide with a naphthalene group exhibited excellent selectivity for Zn2+ and Mg2+ ions over other cations, showing potential for intracellular metal ion monitoring in living cells. This property could be harnessed in designing probes for studying cellular processes or diagnosing diseases (Dhara et al., 2016).
Material Science and Polymer Chemistry
The development of aromatic poly(amine−1,3,4-oxadiazole)s containing both donor and acceptor moieties, derived from naphthylamine, indicates the role of such compounds in creating materials with high glass-transition temperatures and potential as blue-light-emitting materials. This research highlights the intersection of organic synthesis and material science, where the structural features of fluoro-naphthoic acid derivatives contribute to the properties of advanced polymeric materials (Liou et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-15-8-9-19-17(10-15)18(11-20(25)26)21(22(27)28)24(19)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASYYGYJPZBFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)F)C(=C3C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635055 | |
Record name | 3-(Carboxymethyl)-5-fluoro-1-[(naphthalen-1-yl)methyl]-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942191-15-3 | |
Record name | 3-(Carboxymethyl)-5-fluoro-1-[(naphthalen-1-yl)methyl]-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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